2(1H)-Pyrazinone, 5-amino-
Overview
Description
2(1H)-Pyrazinone, 5-amino- is a heterocyclic compound that features a pyrazinone ring with an amino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5-amino- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminopyrazine with carbonyl compounds under acidic or basic conditions. This reaction can be carried out in solvents such as ethanol or dimethylformamide, often at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2(1H)-Pyrazinone, 5-amino- may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrazinone, 5-amino- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro-pyrazinones, hydrazine derivatives, and various substituted pyrazinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2(1H)-Pyrazinone, 5-amino- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrazinone, 5-amino- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar structure but differ in the position of the amino group and the presence of additional substituents.
Imidazoles: Another class of nitrogen-containing heterocycles with diverse biological activities.
Pyrimidines: These compounds have a similar ring structure but differ in the arrangement of nitrogen atoms.
Uniqueness
2(1H)-Pyrazinone, 5-amino- is unique due to its specific ring structure and the position of the amino group, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-amino-1H-pyrazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-7-4(8)2-6-3/h1-2H,(H2,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNHZMDYLKCLOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.